2-Bromo-1-(4-chloro-2-fluoro-6-iodophenyl)ethan-1-one
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Overview
Description
2-Bromo-1-(4-chloro-2-fluoro-6-iodophenyl)ethan-1-one is a complex organic compound characterized by the presence of bromine, chlorine, fluorine, and iodine atoms attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-chloro-2-fluoro-6-iodophenyl)ethan-1-one typically involves multi-step reactions. One common method includes the bromination of 1-(4-chloro-2-fluoro-6-iodophenyl)ethan-1-one using bromine or a brominating agent under controlled conditions . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as iron or aluminum chloride to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(4-chloro-2-fluoro-6-iodophenyl)ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions include substituted phenyl ethanones and various oxidized or reduced derivatives, which can be further utilized in different applications .
Scientific Research Applications
2-Bromo-1-(4-chloro-2-fluoro-6-iodophenyl)ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-chloro-2-fluoro-6-iodophenyl)ethan-1-one involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity.
Pathways Involved: The pathways may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-chloro-2-fluorobenzene: A similar compound with a simpler structure, used in similar applications.
2-Bromo-6-chloro-4-fluoroaniline: Another related compound with different functional groups, used in organic synthesis.
Uniqueness
2-Bromo-1-(4-chloro-2-fluoro-6-iodophenyl)ethan-1-one is unique due to the presence of multiple halogen atoms, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C8H4BrClFIO |
---|---|
Molecular Weight |
377.37 g/mol |
IUPAC Name |
2-bromo-1-(4-chloro-2-fluoro-6-iodophenyl)ethanone |
InChI |
InChI=1S/C8H4BrClFIO/c9-3-7(13)8-5(11)1-4(10)2-6(8)12/h1-2H,3H2 |
InChI Key |
ZVXPOTKQBOFEKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)CBr)I)Cl |
Origin of Product |
United States |
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